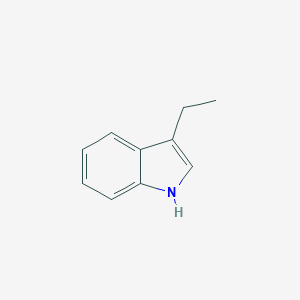

3-ethyl-1H-indole

Description

Properties

IUPAC Name |

3-ethyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N/c1-2-8-7-11-10-6-4-3-5-9(8)10/h3-7,11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOVXKUCVZUROAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CNC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00314851 | |

| Record name | 3-ethyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00314851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1484-19-1 | |

| Record name | 1484-19-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289350 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-ethyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00314851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ethyl-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-ethyl-1H-indole synthesis pathways and mechanisms

An In-Depth Technical Guide to the Synthesis of 3-ethyl-1H-indole: Pathways and Mechanisms

Abstract

The 3-ethyl-1H-indole scaffold is a significant structural motif in a multitude of biologically active compounds and pharmaceutical agents. Its synthesis has been a subject of extensive research, leading to the development of various classical and modern synthetic methodologies. This technical guide provides a comprehensive overview of the core synthetic pathways for 3-ethyl-1H-indole, designed for researchers, chemists, and professionals in drug development. We will delve into the mechanistic underpinnings of seminal methods such as the Fischer Indole Synthesis, explore the utility and limitations of other classical routes like the Bischler-Möhlau and Nenitzescu syntheses, and survey contemporary palladium-catalyzed strategies. Each section is grounded in authoritative references, featuring detailed reaction mechanisms, step-by-step experimental protocols, and comparative data to guide the synthetic chemist in methodological selection and optimization.

Introduction: The Significance of the 3-Alkylindole Core

The indole ring system is a cornerstone of heterocyclic chemistry, famously present in the amino acid tryptophan, neurotransmitters like serotonin, and a vast array of natural products and synthetic drugs.[1] Specifically, the C-3 position of the indole nucleus possesses high electron density, making it a prime site for electrophilic substitution and functionalization.[2] The 3-ethyl-1H-indole moiety, a simple yet crucial C-3 alkylated indole, serves as a key intermediate in the synthesis of more complex molecules, including potential β-carboline alkaloids with diverse biological activities.[3] Understanding the synthetic routes to this fundamental structure is paramount for advancements in medicinal chemistry and materials science. This guide offers an in-depth analysis of the most critical and field-proven pathways for its construction.

The Archetypal Route: Fischer Indole Synthesis

The Fischer indole synthesis, discovered by Hermann Emil Fischer in 1883, remains one of the most reliable and widely used methods for constructing the indole core.[4][5] It involves the acid-catalyzed thermal cyclization of an arylhydrazone, which for the synthesis of 3-ethyl-1H-indole is derived from phenylhydrazine and 2-butanone (methyl ethyl ketone).

Mechanism of the Fischer Indole Synthesis

The reaction proceeds through a well-elucidated, multi-step mechanism that begins with the formation of the phenylhydrazone, followed by a critical[6][6]-sigmatropic rearrangement.[4][7][8]

-

Hydrazone Formation: Phenylhydrazine reacts with 2-butanone under acidic conditions to form the corresponding phenylhydrazone.

-

Tautomerization: The phenylhydrazone tautomerizes to its enamine (or 'ene-hydrazine') form. This step is crucial as it sets up the molecule for the key rearrangement.[4][5]

-

[6][6]-Sigmatropic Rearrangement: Following protonation, the enamine undergoes an irreversible electrocyclic rearrangement, analogous to a Cope rearrangement. This step breaks the weak N-N bond and forms a new C-C bond, disrupting the aromaticity of the benzene ring to yield a di-imine intermediate.[5][7][8]

-

Cyclization & Aromatization: The di-imine intermediate readily cyclizes to form a five-membered aminoacetal (aminal) ring. Subsequent elimination of an ammonia molecule under acid catalysis, followed by tautomerization, re-establishes aromaticity and yields the final 3-ethyl-1H-indole product.[4][5]

Caption: Mechanism of the Fischer Indole Synthesis.

Experimental Protocol: Synthesis of 3-ethyl-1H-indole

The following protocol is a representative procedure for the Fischer synthesis, which can be adapted based on the specific acid catalyst and scale.

Materials:

-

Phenylhydrazine

-

2-Butanone (Methyl Ethyl Ketone)

-

Glacial Acetic Acid (or other acid catalyst like ZnCl₂, PPA)

-

Ethanol (for recrystallization)

Procedure:

-

Hydrazone Formation: In a round-bottom flask, dissolve phenylhydrazine (1.0 eq) in glacial acetic acid. Add 2-butanone (1.1 eq) dropwise to the solution while stirring. The reaction is often exothermic. Stir the mixture at room temperature for 1-2 hours to ensure complete formation of the phenylhydrazone.[6]

-

Cyclization: Heat the reaction mixture to reflux (typically 80-120 °C, depending on the catalyst) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the mixture to room temperature and pour it into a beaker of ice-cold water. The crude product may precipitate as a solid or an oil.

-

Extraction: If an oil forms, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or diethyl ether). Wash the combined organic layers with a saturated sodium bicarbonate solution to neutralize excess acid, followed by a brine wash.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol/water to yield pure 3-ethyl-1H-indole.

Causality in Experimental Choices

-

Choice of Acid Catalyst: The selection of the acid catalyst is critical. Brønsted acids (e.g., H₂SO₄, PPA, acetic acid) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) are both effective.[4][5] Polyphosphoric acid (PPA) is often favored for its ability to act as both a catalyst and a dehydrating agent at high temperatures. The choice depends on the substrate's sensitivity and the desired reaction vigor.

-

Reaction Temperature: Elevated temperatures are necessary to overcome the activation energy of the[6][6]-sigmatropic rearrangement, which is typically the rate-determining step.[5][9]

-

Solvent: While the reaction can be run neat in a strong acid like PPA, solvents like acetic acid or high-boiling point alcohols can be used to control the temperature and facilitate dissolution of reactants.[6]

Alternative Classical Routes: Scope and Limitations

While the Fischer synthesis is dominant, other classical methods are important to understand, primarily to recognize their specific applications and limitations concerning the synthesis of 3-ethyl-1H-indole.

Bischler-Möhlau Indole Synthesis

This method involves the reaction of an α-halo-ketone with an excess of an aryl amine.[10][11] The classical Bischler-Möhlau synthesis typically yields 2-arylindoles, making it unsuitable for the direct synthesis of 3-alkylindoles like 3-ethyl-1H-indole.[10][12]

General Mechanism: The mechanism involves the initial formation of an α-arylamino ketone intermediate, which then reacts with a second molecule of the aniline. Subsequent intramolecular electrophilic cyclization onto the aniline ring, followed by elimination and tautomerization, yields the indole product.[10][11]

Caption: Simplified workflow of the Bischler-Möhlau Synthesis.

Applicability: This pathway is not a viable direct route to 3-ethyl-1H-indole due to its inherent regioselectivity for forming 2-substituted, particularly 2-aryl, indoles.[13]

Nenitzescu Indole Synthesis

Discovered by Costin Nenițescu in 1929, this reaction synthesizes 5-hydroxyindole derivatives from the condensation of a benzoquinone with a β-aminocrotonic ester (an enamine).[14][15]

General Mechanism: The reaction initiates with a conjugate (Michael) addition of the enamine to the benzoquinone. This is followed by an intramolecular nucleophilic attack from the enamine pi bond onto a carbonyl group, and a final elimination/tautomerization sequence to form the aromatic 5-hydroxyindole ring.[14][16]

Caption: Workflow for the Pd-catalyzed Buchwald-Hartwig/Fischer Synthesis.

Direct C-H Functionalization

Another modern approach involves the direct functionalization of a pre-existing indole ring. While not a de novo synthesis of the indole core, methods for the regioselective C-3 alkylation of indole are highly relevant. Palladium-catalyzed C-H activation can be used to introduce substituents at the C2 or C3 position. [17]For instance, a palladium-catalyzed allylation at the C-3 position of 3-substituted indoles has been developed, showcasing a powerful method for building complexity on the indole scaffold. [18]

Comparative Analysis of Synthesis Pathways

The choice of a synthetic route depends on numerous factors including starting material availability, desired scale, cost, and tolerance to reaction conditions.

| Synthesis Pathway | Starting Materials | Key Reagents/Catalysts | Typical Product | Advantages | Limitations |

| Fischer Indole | Arylhydrazine, Ketone/Aldehyde (2-Butanone) | Brønsted or Lewis Acids (PPA, ZnCl₂, H₂SO₄) | 3-ethyl-1H-indole | High reliability, well-established, scalable | Harsh conditions (high temp, strong acid), limited functional group tolerance |

| Bischler-Möhlau | α-Halo-ketone, Excess Aniline | Heat, Acid | 2-Aryl-indole | Simple starting materials | Not suitable for 3-alkylindoles, harsh conditions, often low yields |

| Nenitzescu | Benzoquinone, Enamine | Acid or Lewis Acid Catalyst | 5-Hydroxyindole derivative | Direct route to 5-hydroxyindoles | Not suitable for unsubstituted indoles, requires specific enamine precursors |

| Buchwald (Pd-cat.) | Aryl Halide, Hydrazone | Pd catalyst, Ligand, Base | 3-ethyl-1H-indole | Milder conditions, broad substrate scope, high functional group tolerance | Catalyst cost, sensitivity to air/moisture, ligand optimization may be needed |

Conclusion and Future Outlook

The synthesis of 3-ethyl-1H-indole can be robustly achieved through several strategic pathways. The Fischer Indole Synthesis remains the workhorse method, offering a direct and scalable route from readily available precursors. Its primary drawback lies in the often harsh conditions required for cyclization. For substrates incompatible with high temperatures or strong acids, modern palladium-catalyzed methods provide a superior alternative, offering milder conditions and broader functional group compatibility at the expense of catalyst cost and complexity. The Bischler-Möhlau and Nenitzescu syntheses, while historically significant, are not directly applicable for this specific target but are essential tools for accessing differently substituted indole cores.

The ongoing development in catalysis, particularly in C-H activation and flow chemistry, promises to deliver even more efficient, sustainable, and selective methods for the synthesis of 3-ethyl-1H-indole and its derivatives in the future. [19]The selection of the optimal synthetic route will always be a case-specific decision, balancing classical reliability against modern efficiency and versatility.

References

- Nenitzescu, C. D. (1929). Über einige neue Synthesen von 5-Oxy-indol-Derivaten. Bulletin de la Société de Chimie de Roumanie, 11, 37-43. (Source link not directly available, historical reference)

- Allen, G. R. (1973). The Nenitzescu Indole Synthesis. Organic Reactions, 20, 337. (General reference, specific URL not provided in search)

Sources

- 1. chemijournal.com [chemijournal.com]

- 2. Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00871A [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 5. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]

- 8. testbook.com [testbook.com]

- 9. Fischer Indole Synthesis [organic-chemistry.org]

- 10. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]

- 11. Bischler-Möhlau_indole_synthesis [chemeurope.com]

- 12. Bischler-Möhlau Indole Synthesis [drugfuture.com]

- 13. Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Nenitzescu indole synthesis - Wikipedia [en.wikipedia.org]

- 15. Nenitzescu Indole Synthesis (Chapter 37) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 16. researchgate.net [researchgate.net]

- 17. longdom.org [longdom.org]

- 18. Palladium-Catalyzed Enantioselective C-3 Allylation of 3-Substituted-1H-indoles Using Trialkylboranes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Significance of the Indole Scaffold

An In-depth Technical Guide to the Physicochemical Properties of 3-ethyl-1H-indole

Abstract: This technical guide provides a comprehensive examination of the physicochemical properties, synthesis, and analytical characterization of 3-ethyl-1H-indole (CAS: 1484-19-1). Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the core attributes that define the compound's behavior and potential as a scaffold in modern pharmacology. The narrative integrates theoretical principles with practical experimental insights, emphasizing the causality behind its properties and the rationale for its application in areas such as anti-inflammatory drug discovery.

The indole ring system, a fusion of benzene and pyrrole, is a quintessential "privileged scaffold" in medicinal chemistry.[1][2] Its structural motif is prevalent in a vast array of natural products, neurotransmitters like serotonin, and clinically approved drugs, bestowing upon it a remarkable versatility for therapeutic intervention.[1][3] 3-ethyl-1H-indole, an alkyl-substituted indole, serves as a valuable intermediate and a foundational structure for developing novel therapeutic agents.[4] Its physicochemical profile dictates its pharmacokinetic and pharmacodynamic behavior, making a deep understanding of these properties essential for rational drug design. This guide offers an in-depth analysis of these characteristics, bridging fundamental chemistry with practical application.

Molecular and Physicochemical Profile

The intrinsic properties of 3-ethyl-1H-indole are pivotal in predicting its biological activity, from membrane permeability to receptor binding affinity. These core characteristics are summarized below.

| Property | Value | Source |

| CAS Number | 1484-19-1 | [5][6][7] |

| Molecular Formula | C₁₀H₁₁N | [5][6] |

| Molecular Weight | 145.20 g/mol | [5][6][7] |

| Appearance | Solid | |

| Purity | ≥98% | [5][7] |

| Monoisotopic Mass | 145.08914 Da | [8] |

| LogP (Octanol/Water) | 2.7303 | [5] |

| TPSA (Ų) | 15.79 | [5] |

| Hydrogen Bond Donors | 1 (Indole N-H) | [5] |

| Hydrogen Bond Acceptors | 0 | [5] |

| Rotatable Bonds | 1 | [5] |

| InChI Key | GOVXKUCVZUROAN-UHFFFAOYSA-N | [7] |

Expert Analysis of Core Descriptors

-

Lipophilicity (LogP): The LogP value of 2.73 indicates a moderate lipophilic character.[5] This is a critical parameter in drug development, suggesting that 3-ethyl-1H-indole is likely to exhibit good absorption and distribution characteristics, including the ability to cross cellular membranes. This value strikes a balance, being sufficiently lipophilic for membrane transit without being so high as to cause poor aqueous solubility or excessive sequestration in fatty tissues.

-

Polarity and Bioavailability (TPSA): The Topological Polar Surface Area (TPSA) of 15.79 Ų is well within the range typically associated with good oral bioavailability.[5] TPSA is a strong predictor of a molecule's ability to permeate cell membranes. A low TPSA, dominated by the single nitrogen atom, implies minimal polarity, further supporting its potential for good absorption.

-

Receptor Interaction Potential (Hydrogen Bonding): The molecule possesses a single hydrogen bond donor—the proton on the indole nitrogen—and no acceptors.[5] This N-H group is a crucial interaction point, capable of forming strong hydrogen bonds with amino acid residues (e.g., aspartate, glutamate, or backbone carbonyls) in target protein binding pockets, thereby anchoring the molecule for biological activity.

Spectroscopic and Analytical Characterization

Rigorous structural confirmation is the bedrock of chemical research. The following spectroscopic techniques are essential for verifying the identity and purity of 3-ethyl-1H-indole.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides an unambiguous fingerprint. Key expected signals include:

-

A triplet corresponding to the methyl (-CH₃) protons of the ethyl group.

-

A quartet for the methylene (-CH₂) protons, coupled to the methyl group.

-

A series of multiplets in the aromatic region (approx. 7.0-7.6 ppm) for the protons on the benzene ring.

-

A broad singlet for the N-H proton, which is often exchangeable with D₂O.

-

-

¹³C NMR Spectroscopy: The carbon spectrum will show 10 distinct signals, confirming the number of unique carbon environments in the molecule.

-

Infrared (IR) Spectroscopy: The IR spectrum is used to identify key functional groups. The most characteristic absorption is a sharp peak around 3400 cm⁻¹, corresponding to the N-H stretching vibration of the indole ring.

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show a distinct molecular ion (M⁺) peak at an m/z ratio of approximately 145, confirming the molecular weight.[8]

Caption: General workflow for analytical characterization.

Synthesis and Reactivity Insights

The Fischer Indole Synthesis

A classic and reliable method for preparing 3-substituted indoles is the Fischer Indole Synthesis.[4] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, in this case, butanal phenylhydrazone.

Causality of the Method: The choice of the Fischer synthesis is driven by its robustness and the ready availability of starting materials (phenylhydrazine and butanal). The acid catalyst (e.g., polyphosphoric acid, zinc chloride) is crucial for protonating the hydrazone, which initiates the key[3][3]-sigmatropic rearrangement that forms the new carbon-carbon bond required for the indole core.[4]

Caption: Key stages of the Fischer Indole Synthesis.

Reactivity Profile

The indole nucleus is electron-rich, making it susceptible to electrophilic substitution. While the C3 position is typically the most reactive site in unsubstituted indole, in 3-ethyl-1H-indole this position is already occupied. Electrophilic attack will therefore be directed primarily to the N1 position or, under harsher conditions, to the benzene ring. The ethyl group itself is largely unreactive but provides steric bulk and enhances the lipophilicity of the molecule. This compound is an excellent starting point for N-alkylation or N-arylation to explore structure-activity relationships in drug design.

Relevance in Drug Discovery and Development

The true value of 3-ethyl-1H-indole lies in its application as a molecular scaffold. Studies have shown that derivatives of 3-ethyl-1H-indole can act as potent and selective cyclooxygenase-2 (COX-2) inhibitors.[9][10]

Scientific Rationale: Non-selective NSAIDs inhibit both COX-1 (which has a protective role in the gastric mucosa) and COX-2 (which is upregulated during inflammation), leading to gastrointestinal side effects. Designing selective COX-2 inhibitors is a key strategy to develop anti-inflammatory drugs with improved safety profiles.[1][9] The 3-ethyl-1H-indole scaffold can be elaborated with other pharmacophores (such as imidazolidinone) to create molecules that fit specifically into the active site of the COX-2 enzyme.[9][10]

Caption: Logic for developing COX-2 inhibitors from the scaffold.

Key Experimental Protocols

Protocol: Determination of LogP (Shake-Flask Method)

This protocol outlines the gold-standard method for experimentally determining the octanol-water partition coefficient.

-

Preparation: Prepare a stock solution of 3-ethyl-1H-indole in a water-miscible solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL). Prepare n-octanol saturated with water and water saturated with n-octanol.

-

Partitioning: In a separatory funnel, combine 10 mL of water-saturated n-octanol and 10 mL of n-octanol-saturated water. Add a small, precise volume of the stock solution (e.g., 100 µL).

-

Equilibration: Seal the funnel and shake vigorously for 5 minutes. Let the layers separate completely (centrifugation may be required to break emulsions).

-

Sampling: Carefully withdraw a known volume from both the aqueous and octanol layers.

-

Quantification: Analyze the concentration of 3-ethyl-1H-indole in each layer using a validated HPLC-UV method against a standard curve.

-

Calculation: Calculate LogP using the formula: LogP = log₁₀([Concentration in Octanol] / [Concentration in Aqueous]).

Protocol: Fischer Indole Synthesis of 3-ethyl-1H-indole

This procedure is a representative method adapted from literature principles.[4]

-

Hydrazone Formation: In a round-bottom flask, dissolve phenylhydrazine (1.0 eq) in ethanol. Add butanal (1.05 eq) dropwise at room temperature. Stir for 1-2 hours until TLC analysis indicates complete consumption of the starting materials. Remove the solvent under reduced pressure to yield the crude butanal phenylhydrazone.

-

Cyclization: Add polyphosphoric acid (PPA) (10x weight of hydrazone) to a separate flask and heat to 80-90 °C. Add the crude hydrazone in portions to the hot PPA with vigorous stirring.

-

Reaction Monitoring: Maintain the temperature and stirring for 1-3 hours, monitoring the reaction progress by TLC.

-

Work-up: Allow the mixture to cool slightly and pour it carefully onto crushed ice. The product may precipitate or form an oil. Neutralize the acidic solution with a base (e.g., 10M NaOH) to pH 8-9.

-

Extraction: Extract the aqueous mixture three times with an organic solvent (e.g., ethyl acetate or diethyl ether).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford pure 3-ethyl-1H-indole.

Safety, Handling, and Storage

Proper handling is imperative to ensure laboratory safety. The following information is based on available safety data for the compound and related structures.[11][12]

| Hazard Category | GHS Information | Handling & Precaution |

| Acute Toxicity | H302: Harmful if swallowed | Do not eat, drink, or smoke when using. Wash hands thoroughly after handling. |

| Skin Sensitization | H317: May cause an allergic skin reaction | Wear protective gloves. Avoid breathing dust. Contaminated clothing should not be allowed out of the workplace. |

| General Handling | - | Use only in a well-ventilated area, preferably a chemical fume hood. Wear standard PPE: safety glasses, lab coat, and gloves. |

| Storage | - | Store in a tightly closed container in a dry, cool, and well-ventilated place away from incompatible materials.[11] |

| Disposal | - | Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. |

Conclusion

3-ethyl-1H-indole is more than a simple heterocyclic compound; it is a strategically important building block in the landscape of modern drug discovery. Its well-balanced physicochemical properties—notably its lipophilicity and low polarity—make it an attractive starting point for designing orally bioavailable drugs. A thorough understanding of its synthesis, reactivity, and analytical profile, as detailed in this guide, empowers researchers to harness its full potential in developing next-generation therapeutics, particularly in the realm of selective enzyme inhibitors for inflammatory diseases.

References

-

Cheméo. 3-ethyl-indole (CAS 1484-19-1) - Chemical & Physical Properties. [Link]

-

Wikipedia. Serotonin. [Link]

-

Sahib, M.A. & Mahdi, M.F. (2025). Molecular Docking, Synthesis, Characterization and Preliminary Evaluation of some New 3-Ethyl-1H-Indole Derivatives as Potential COX-2 Inhibitors. Advanced Journal of Chemistry A, 8(5), 948-960. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 13067, Ethyl 1H-indole-3-acetate. [Link]

-

ResearchGate. (PDF) Synthesis of 3-Ethyl Indole. [Link]

-

ResearchGate. Molecular Docking, Synthesis, Characterization and Preliminary Evaluation of some New 3-Ethyl-1H-Indole Derivatives as Potential COX-2 Inhibitors. [Link]

-

NIST. 3-ethyl-indole in NIST WebBook. [Link]

-

Organic Chemistry Portal. Synthesis of indoles. [Link]

-

International Journal of Chemical Studies. 3-Substituted indole: A review. [Link]

-

Angene Chemical. Safety Data Sheet - Ethyl 3-formyl-1H-indole-6-carboxylate. [Link]

-

Der Pharma Chemica. Synthesis, Characterization and Pharmacological Evaluation of Some Novel 3-indole Derivatives. [Link]

-

PubChemLite. 3-ethyl-1h-indole (C10H11N). [Link]

-

ACS Omega. Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]-but-2-enoate. [Link]

-

Tradeindia. Ethyl Indole-3-carboxylate. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 261160, 1-Ethyl-1H-indole. [Link]

-

MDPI. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). [Link]

-

ResearchGate. Figure S1. 1 H NMR spectrum (CDCl 3 , 400 MHz) of ethyl 1H-indole-2-carboxylate. [Link]

-

National Center for Biotechnology Information. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. [Link]

-

ResearchGate. Reaction of 3-iodo-1H-indole (16) with 2-morpholinoethyl.... [Link]

-

MDPI. Indole-Based Compounds as Potential Drug Candidates for SARS-CoV-2. [Link]

-

RSC Publishing. Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties. [Link]

-

NIST. 1H-Indole-3-acetic acid, ethyl ester in NIST WebBook. [Link]

-

Wikipedia. Psilocybin. [Link]

Sources

- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Serotonin - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. chemscene.com [chemscene.com]

- 6. 3-ethyl-indole [webbook.nist.gov]

- 7. 3-Ethyl-1h-indole | CymitQuimica [cymitquimica.com]

- 8. PubChemLite - 3-ethyl-1h-indole (C10H11N) [pubchemlite.lcsb.uni.lu]

- 9. ajchem-a.com [ajchem-a.com]

- 10. researchgate.net [researchgate.net]

- 11. WERCS Studio - Application Error [assets.thermofisher.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

Spectral Analysis of 3-Ethyl-1H-Indole: A Comprehensive Technical Guide

Introduction

3-Ethyl-1H-indole is a significant heterocyclic compound belonging to the vast family of indole derivatives. These structures are integral components of numerous natural products, pharmaceuticals, and agrochemicals, exhibiting a wide array of biological activities. The precise structural elucidation and characterization of such molecules are paramount in the fields of medicinal chemistry, drug development, and materials science. This technical guide provides an in-depth analysis of 3-ethyl-1H-indole through the principal spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and professionals in drug development, offering a detailed interpretation of the spectral data, underpinned by established scientific principles and experimental protocols.

Molecular Structure and Isotopic Composition

A foundational understanding of the molecular structure is crucial for interpreting its spectral data. 3-Ethyl-1H-indole consists of a bicyclic structure, where a benzene ring is fused to a pyrrole ring, with an ethyl group substituted at the C3 position of the pyrrole ring.

Molecular Formula: C₁₀H₁₁N

Molecular Weight: 145.20 g/mol

Isotopic Distribution: The primary isotopes of the constituent elements are ¹²C, ¹H, and ¹⁴N. The natural abundance of ¹³C (approximately 1.1%) will be significant in ¹³C NMR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 3-ethyl-1H-indole, both ¹H and ¹³C NMR are indispensable for its structural confirmation.

Experimental Protocol: NMR Spectroscopy

Sample Preparation: A sample of 3-ethyl-1H-indole (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃, or dimethyl sulfoxide-d₆, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it must dissolve the sample without contributing interfering signals in the spectral regions of interest. Tetramethylsilane (TMS) is commonly added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Instrumentation: Data acquisition is performed on a high-resolution NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher.

Data Acquisition Parameters (¹H NMR):

-

Pulse Program: A standard single-pulse experiment.

-

Spectral Width: Approximately 12-15 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16, depending on the sample concentration.

Data Acquisition Parameters (¹³C NMR):

-

Pulse Program: A proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: Approximately 200-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, owing to the low natural abundance of ¹³C.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of 3-ethyl-1H-indole is characterized by distinct signals corresponding to the aromatic protons of the indole ring, the protons of the ethyl group, and the N-H proton of the pyrrole ring.

Table 1: ¹H NMR Data for 3-Ethyl-1H-Indole

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.95 | br s | 1H | NH -1 |

| ~7.60 | d | 1H | H -4 |

| ~7.35 | d | 1H | H -7 |

| ~7.15 | t | 1H | H -6 |

| ~7.08 | t | 1H | H -5 |

| ~7.00 | s | 1H | H -2 |

| ~2.75 | q | 2H | -CH₂ -CH₃ |

| ~1.30 | t | 3H | -CH₂-CH₃ |

Interpretation:

-

Indole Ring Protons: The aromatic protons on the benzene ring (H-4, H-5, H-6, and H-7) typically resonate in the downfield region between δ 7.0 and 7.7 ppm. The specific chemical shifts and coupling patterns are influenced by the electronic environment of the indole ring. The H-2 proton, being on the electron-rich pyrrole ring, appears as a singlet around δ 7.00 ppm.

-

N-H Proton: The proton attached to the nitrogen atom (N-H) is typically observed as a broad singlet at a downfield chemical shift (~δ 7.95 ppm). Its broadness is due to quadrupole broadening from the adjacent nitrogen atom and potential hydrogen exchange.

-

Ethyl Group Protons: The ethyl group exhibits a characteristic quartet for the methylene protons (-CH₂-) around δ 2.75 ppm, resulting from coupling with the three adjacent methyl protons. The methyl protons (-CH₃) appear as a triplet around δ 1.30 ppm, due to coupling with the two adjacent methylene protons.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in 3-ethyl-1H-indole will give rise to a distinct signal.

Table 2: ¹³C NMR Data for 3-Ethyl-1H-Indole

| Chemical Shift (δ, ppm) | Assignment |

| ~136.0 | C-7a |

| ~128.0 | C-3a |

| ~121.8 | C-2 |

| ~121.5 | C-6 |

| ~119.5 | C-4 |

| ~119.0 | C-5 |

| ~118.0 | C-3 |

| ~111.0 | C-7 |

| ~18.0 | -C H₂-CH₃ |

| ~14.0 | -CH₂-C H₃ |

Interpretation:

-

Aromatic Carbons: The eight carbon atoms of the indole ring resonate in the aromatic region, typically between δ 110 and 140 ppm. The quaternary carbons (C-3a and C-7a) will generally show weaker signals compared to the protonated carbons. The C-3 carbon, being substituted with the ethyl group, appears around δ 118.0 ppm.

-

Ethyl Group Carbons: The methylene carbon (-CH₂-) of the ethyl group is observed around δ 18.0 ppm, while the methyl carbon (-CH₃) resonates further upfield at approximately δ 14.0 ppm.

Caption: Molecular structure of 3-ethyl-1H-indole with atom numbering.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Spectroscopy

Sample Preparation: A small amount of the solid 3-ethyl-1H-indole sample is finely ground with potassium bromide (KBr) powder and pressed into a thin, transparent pellet. Alternatively, for a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used to acquire the spectrum.

Data Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: Typically 4 cm⁻¹.

-

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

IR Spectral Analysis

The IR spectrum of 3-ethyl-1H-indole will exhibit characteristic absorption bands corresponding to the various bond vibrations within the molecule.

Table 3: Characteristic IR Absorption Bands for 3-Ethyl-1H-Indole

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Medium | N-H stretching vibration of the indole ring |

| ~3100-3000 | Medium | Aromatic C-H stretching |

| ~2960-2850 | Medium | Aliphatic C-H stretching (ethyl group) |

| ~1620-1450 | Medium | C=C stretching vibrations of the aromatic ring |

| ~1460 | Medium | -CH₂- bending (scissoring) |

| ~1380 | Medium | -CH₃ bending (symmetric) |

| ~740 | Strong | C-H out-of-plane bending of the benzene ring |

Interpretation:

-

N-H Stretch: A prominent, medium-intensity band around 3400 cm⁻¹ is characteristic of the N-H stretching vibration of the indole ring.[1]

-

C-H Stretches: Aromatic C-H stretching vibrations appear in the region of 3100-3000 cm⁻¹. The aliphatic C-H stretching vibrations of the ethyl group are observed between 2960 and 2850 cm⁻¹.

-

Aromatic C=C Stretches: The stretching vibrations of the carbon-carbon double bonds in the aromatic ring give rise to a series of bands in the 1620-1450 cm⁻¹ region.

-

Alkyl Group Bending: The bending vibrations of the ethyl group are also observable, with the -CH₂- scissoring vibration around 1460 cm⁻¹ and the symmetric -CH₃ bending vibration around 1380 cm⁻¹.

-

C-H Out-of-Plane Bending: A strong absorption band around 740 cm⁻¹ is characteristic of the out-of-plane bending of the C-H bonds of the ortho-disubstituted benzene ring portion of the indole nucleus.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

Experimental Protocol: Mass Spectrometry

Sample Introduction: A dilute solution of 3-ethyl-1H-indole is introduced into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).

Ionization Method: Electron Ionization (EI) is a common method for the analysis of relatively small, volatile molecules like 3-ethyl-1H-indole.

Instrumentation: A mass spectrometer, such as a quadrupole or time-of-flight (TOF) analyzer, is used to separate the ions based on their mass-to-charge ratio (m/z).

Data Acquisition Parameters (EI-MS):

-

Electron Energy: 70 eV.

-

Ion Source Temperature: 200-250 °C.

-

Scan Range: m/z 40-400.

Mass Spectral Analysis

The mass spectrum of 3-ethyl-1H-indole will show a molecular ion peak corresponding to its molecular weight and several fragment ions resulting from the cleavage of bonds within the molecule.

Table 4: Key Mass Spectral Data for 3-Ethyl-1H-Indole

| m/z | Relative Intensity | Assignment |

| 145 | High | [M]⁺ (Molecular Ion) |

| 130 | High | [M - CH₃]⁺ (Loss of a methyl radical) |

| 117 | Moderate | [M - C₂H₄]⁺ (Loss of ethene) |

| 103 | Low | [M - C₂H₄ - N]⁺ |

| 91 | Moderate | Tropylium ion |

| 77 | Moderate | Phenyl cation |

Interpretation:

-

Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected at m/z 145, corresponding to the molecular weight of 3-ethyl-1H-indole.[2]

-

Fragmentation Pattern: The most prominent fragmentation pathway for alkylindoles is typically the benzylic cleavage, leading to the loss of a methyl radical (CH₃•) from the ethyl group to form a stable quinolinium-like cation at m/z 130.[3][4] This is often the base peak in the spectrum. Another common fragmentation involves the loss of an ethene molecule (C₂H₄) via a McLafferty-type rearrangement, resulting in a fragment at m/z 117. Further fragmentation can lead to the formation of the tropylium ion at m/z 91 and the phenyl cation at m/z 77.[5]

Caption: Primary fragmentation pathways of 3-ethyl-1H-indole in EI-MS.

Conclusion

The comprehensive spectral analysis of 3-ethyl-1H-indole using NMR, IR, and MS provides a detailed and unambiguous structural characterization of the molecule. Each technique offers complementary information, allowing for a complete picture of its chemical identity. The ¹H and ¹³C NMR spectra reveal the precise connectivity of the carbon-hydrogen framework. The IR spectrum confirms the presence of key functional groups, such as the N-H bond and the aromatic system. Finally, the mass spectrum provides the molecular weight and characteristic fragmentation patterns that are diagnostic for the 3-alkylindole scaffold. This integrated spectroscopic approach is fundamental for quality control, reaction monitoring, and the rational design of new indole-based compounds in various scientific and industrial applications.

References

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link][6][7][8][9][10][11][12][13]

-

Chemguide. (n.d.). Mass Spectra - Fragmentation Patterns. Retrieved from [Link][3]

- Powers, J. C. (1968). Mass spectrometry of simple indoles. The Journal of Organic Chemistry, 33(5), 2044–2050.

-

Reich, H. J. (n.d.). Tables for Organic Structure Analysis. University of Wisconsin-Madison. Retrieved from [Link][14]

-

LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Retrieved from [Link][15]

-

Kihel, A., Ahbala, M., Sdassi, H., Sir, H., Mouzdahir, A., & Bauchat, P. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7(4), 351-355. [Link][4][5][16]

-

ResearchGate. (n.d.). FT-IR spectrum of control indole. Retrieved from [Link][1]

-

YouTube. (2018, December 31). mass spectrometry: even and odd m/z values. Retrieved from [Link][17]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link][18]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemscene.com [chemscene.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. Mass Spectrometry [www2.chemistry.msu.edu]

- 5. researchgate.net [researchgate.net]

- 6. Spectral Database for Organic Compounds | re3data.org [re3data.org]

- 7. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]

- 8. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]

- 9. SFU Library Databases: Spectral Database for Organic Compounds SDBS [databases.lib.sfu.ca]

- 10. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]

- 11. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]

- 12. AIST:Spectral Database for Organic Compounds,SDBS [sdbs.db.aist.go.jp]

- 13. sdbs.db.aist.go.jp [sdbs.db.aist.go.jp]

- 14. homepages.abdn.ac.uk [homepages.abdn.ac.uk]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Study of Mass Spectra of Some Indole Derivatives [scirp.org]

- 17. m.youtube.com [m.youtube.com]

- 18. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

The Multifaceted Biological Activities of 3-Ethyl-1H-Indole Derivatives: A Technical Guide for Drug Discovery

The indole nucleus stands as a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of natural products and synthetic compounds with significant therapeutic value.[1][2] Its unique electronic properties and the ability to form various non-covalent interactions allow it to bind to a multitude of biological targets, leading to a broad spectrum of pharmacological activities.[3][4] Among the myriad of indole derivatives, those substituted at the 3-position have garnered considerable attention. The introduction of an ethyl group at this position, creating the 3-ethyl-1H-indole core, has proven to be a strategic modification, yielding compounds with potent anti-inflammatory, anticancer, and antimicrobial properties.[5]

This technical guide provides an in-depth exploration of the biological activities of 3-ethyl-1H-indole derivatives, moving beyond a mere cataloging of effects to elucidate the underlying mechanisms of action and structure-activity relationships (SAR). We will delve into the experimental methodologies used to evaluate these activities and present key quantitative data to inform future drug design and development efforts.

Anti-inflammatory Activity: Targeting the Arachidonic Acid Pathway

A significant body of research has highlighted the potential of 3-ethyl-1H-indole derivatives as potent anti-inflammatory agents, primarily through the inhibition of cyclooxygenase-2 (COX-2).[5][6] The selective inhibition of COX-2 over COX-1 is a key objective in the development of non-steroidal anti-inflammatory drugs (NSAIDs) to mitigate the gastrointestinal side effects associated with non-selective inhibitors.[5][6]

Mechanism of Action: Selective COX-2 Inhibition

The anti-inflammatory effects of these derivatives are largely attributed to their ability to block the cyclooxygenase (COX) enzymes, which are pivotal in the conversion of arachidonic acid to prostaglandins (PGs). Prostaglandins are key mediators of inflammation, pain, and fever. The 3-ethyl-1H-indole scaffold has been shown to fit effectively into the active site of the COX-2 enzyme. Molecular docking studies have revealed that these compounds can form crucial interactions with key amino acid residues within the COX-2 active site, leading to its inhibition.[5]

Structure-Activity Relationship (SAR)

The anti-inflammatory potency of 3-ethyl-1H-indole derivatives can be modulated by substitutions on the indole ring and the ethyl side chain. Key SAR insights include:

-

Substitution on the Indole Nitrogen (N1): The introduction of various substituents at the N1 position can significantly influence activity. For instance, the incorporation of an imidazolidinone pharmacophore has been shown to enhance selective COX-2 inhibitory potential.[5]

-

Aromatic Ring Substituents: Modifications to any aromatic rings appended to the core structure can impact binding affinity. Electron-withdrawing or electron-donating groups can alter the electronic distribution and steric profile of the molecule, affecting its interaction with the COX-2 active site.

Quantitative Data for Anti-inflammatory Activity

The following table summarizes the in vivo anti-inflammatory activity of representative 3-ethyl-1H-indole derivatives.

| Compound ID | Animal Model | Dose | % Inhibition of Edema | Reference |

| Compound IIb | Egg-white-induced paw edema in rats | 20 mg/kg | 68.7% | [5] |

| Ibuprofen (Reference) | Egg-white-induced paw edema in rats | 20 mg/kg | 56.2% | [5] |

Experimental Protocol: Carrageenan-Induced Rat Paw Edema

This in vivo assay is a widely used and reliable method for evaluating the acute anti-inflammatory activity of novel compounds.[7][8]

Objective: To assess the ability of a test compound to reduce acute inflammation in a rat model.

Materials:

-

Male Wistar rats (150-200 g)

-

Carrageenan (1% w/v in sterile saline)

-

Test compound (3-ethyl-1H-indole derivative)

-

Reference drug (e.g., Indomethacin, 10 mg/kg)

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Plethysmometer

Procedure:

-

Animal Acclimatization: House the rats in a controlled environment for at least one week prior to the experiment.

-

Fasting: Fast the animals overnight with free access to water.

-

Grouping: Divide the rats into groups (n=6): Vehicle control, Reference drug, and Test compound groups (at various doses).

-

Compound Administration: Administer the test compound, reference drug, or vehicle orally or intraperitoneally.

-

Induction of Edema: After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

-

Calculation of Edema and Inhibition:

-

The volume of edema is the difference between the paw volume at each time point and the initial paw volume.

-

The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean edema volume of the control group and Vt is the mean edema volume of the treated group.

-

-

Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by Dunnett's test).

Anticancer Activity: A Multi-pronged Attack on Cancer Cells

Indole derivatives have long been recognized for their anticancer properties, with several indole-based drugs approved for clinical use.[9][10] The 3-ethyl-1H-indole scaffold serves as a promising foundation for the development of novel anticancer agents that can act through various mechanisms to inhibit tumor growth and induce cancer cell death.[9]

Mechanism of Action: Topoisomerase Inhibition and Apoptosis Induction

One of the key mechanisms through which indole derivatives exert their anticancer effects is the inhibition of DNA topoisomerases.[9][11] These enzymes are crucial for DNA replication, transcription, and repair. By inhibiting topoisomerase II, 3-ethyl-1H-indole derivatives can lead to the accumulation of DNA double-strand breaks, ultimately triggering apoptosis (programmed cell death).[11]

Furthermore, these compounds can induce apoptosis through other pathways, such as the modulation of pro- and anti-apoptotic proteins.

Structure-Activity Relationship (SAR)

The anticancer activity of 3-ethyl-1H-indole derivatives is highly dependent on their structural features:

-

Substituents on the Indole Ring: The presence of electron-withdrawing groups (e.g., halogens) or electron-donating groups (e.g., methoxy) on the indole nucleus can significantly impact cytotoxicity.[9]

-

Modifications at the N1-position: Substitution at the N1-position with various alkyl or aryl groups can modulate the lipophilicity and steric properties of the molecule, influencing its ability to penetrate cancer cells and interact with its target.[9]

-

Hybridization with other Pharmacophores: The fusion of the 3-ethyl-1H-indole core with other heterocyclic rings (e.g., pyrazoline, oxadiazole) can lead to hybrid molecules with enhanced anticancer potency and potentially novel mechanisms of action.[9]

Quantitative Data for Anticancer Activity

The following table presents the in vitro cytotoxic activity of some indole derivatives against various cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Indole-pyrazoline derivative (HD05) | Leukemia | 78.76% inhibition at 10 µM | [12] |

| Indole-pyrazoline derivative (HD12) | Leukemia | - | [12] |

| 3-methyl-2-phenyl-1H-indole (32) | HeLa | 4.4 | [11] |

| 3-methyl-2-phenyl-1H-indole (33) | HeLa | 4.0 | [11] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.

Objective: To determine the concentration of a test compound that inhibits the growth of a cancer cell line by 50% (IC50).

Materials:

-

Human cancer cell line (e.g., HeLa, MCF-7)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well microtiter plates

-

Test compound (3-ethyl-1H-indole derivative)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours. Include a vehicle control (cells treated with vehicle alone) and a positive control (cells treated with a known anticancer drug).

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: Plot the percentage of cell viability versus the compound concentration and determine the IC50 value from the dose-response curve.

Antimicrobial Activity: Combating Pathogenic Microbes

The emergence of multidrug-resistant pathogens poses a significant threat to global health, necessitating the discovery of novel antimicrobial agents. Indole derivatives have shown promise as a source of new antimicrobial compounds with diverse mechanisms of action.[3][13]

Mechanism of Action: Disruption of Bacterial Cell Membranes

One of the proposed mechanisms for the antimicrobial activity of certain indole derivatives is the disruption of the bacterial cell membrane.[14][15] The lipophilic nature of the indole ring allows these compounds to intercalate into the lipid bilayer of the bacterial membrane, leading to increased permeability, leakage of intracellular components, and ultimately, cell death.[15]

Structure-Activity Relationship (SAR)

The antimicrobial efficacy of 3-ethyl-1H-indole derivatives is influenced by their chemical structure:

-

Lipophilicity: A balanced lipophilicity is crucial for effective membrane interaction. Highly lipophilic compounds may become trapped in the membrane, while highly hydrophilic compounds may not effectively penetrate the lipid bilayer.[3]

-

Electronic Properties: The presence of electron-withdrawing or electron-donating groups on the indole ring can affect the compound's interaction with the polar head groups of the membrane lipids.[3]

-

Side Chain Modifications: Alterations to the ethyl group or the addition of other functional groups can impact the overall shape and polarity of the molecule, influencing its antimicrobial spectrum and potency.

Quantitative Data for Antimicrobial Activity

The following table summarizes the minimum inhibitory concentration (MIC) values of some indole derivatives against various microbial strains.

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Indole-thiadiazole derivative (2c) | Bacillus subtilis | 3.125 | [13] |

| Indole-triazole derivative (3c) | Bacillus subtilis | 3.125 | [13] |

| Indole-triazole derivative (3d) | Candida krusei | - | [13] |

| Ampicillin (Reference) | Bacillus subtilis | >50 | [13] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and quantitative technique for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a microorganism.

Materials:

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

-

96-well microtiter plates

-

Test compound (3-ethyl-1H-indole derivative)

-

Standard antimicrobial drug (e.g., Ciprofloxacin, Fluconazole)

-

Bacterial or fungal inoculum (adjusted to 0.5 McFarland standard)

-

Spectrophotometer or microplate reader

Procedure:

-

Compound Dilution: Prepare a serial two-fold dilution of the test compound in the appropriate broth in a 96-well plate.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.

-

Data Analysis: Record the MIC values for the test compound and the standard drug.

Conclusion and Future Directions

The 3-ethyl-1H-indole scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial effects, underscore the potential of this chemical class to address significant unmet medical needs. The structure-activity relationships discussed herein provide a roadmap for the rational design of more potent and selective derivatives.

Future research should focus on:

-

Mechanism of Action Studies: Further elucidation of the specific molecular targets and signaling pathways modulated by 3-ethyl-1H-indole derivatives.

-

Lead Optimization: Systematic modification of the core structure to improve potency, selectivity, and pharmacokinetic properties.

-

In Vivo Efficacy and Safety: Comprehensive evaluation of promising lead compounds in relevant animal models of disease to assess their therapeutic potential and safety profiles.

By leveraging the insights provided in this guide, researchers and drug development professionals can accelerate the discovery and development of next-generation therapies based on the 3-ethyl-1H-indole scaffold.

References

-

Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. (n.d.). PubMed Central. Retrieved from [Link]

- Sahib, M. A., & Mahdi, M. F. (2025). Molecular Docking, Synthesis, Characterization and Preliminary Evaluation of some New 3-Ethyl-1H-Indole Derivatives as Potential COX-2 Inhibitors. Advanced Journal of Chemistry-Section A, 8(5), 948-960.

-

In Silico Studies of Indole Derivatives as Antibacterial Agents. (2023). PubMed Central. Retrieved from [Link]

-

Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). (n.d.). PubMed Central. Retrieved from [Link]

-

Target-Based Anticancer Indole Derivatives for the Development of Anti-Glioblastoma Agents. (2023). MDPI. Retrieved from [Link]

-

Molecular Docking, Synthesis, Characterization and Preliminary Evaluation of some New 3-Ethyl-1𝐻-Indole Derivatives as Potential COX-2 Inhibitors. (n.d.). Google. Retrieved from [Link]

-

Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. (n.d.). PubMed Central. Retrieved from [Link]

-

Synthesis, Antiproliferative Effect, and Topoisomerase II Inhibitory Activity of 3-Methyl-2-phenyl-1H-indoles. (2020). PubMed Central. Retrieved from [Link]

-

In vitro antimicrobial activity and the mode of action of indole-3-carbinol against human pathogenic microorganisms. (n.d.). PubMed. Retrieved from [Link]

-

IC50 values of the test compounds against the three cancer cell lines. | Download Table. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives. (n.d.). Scirp.org. Retrieved from [Link]

-

Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. (2024). MDPI. Retrieved from [Link]

-

Synthesis, antioxidant and antimicrobial activity of 3‐(1H‐indole‐3‐carbonyl)‐2H‐chromen‐2‐ones. (n.d.). ResearchGate. Retrieved from [Link]

-

Carrageenan-Induced Paw Edema in the Rat and Mouse. (n.d.). ResearchGate. Retrieved from [Link]

-

Arylthioindole Inhibitors of Tubulin Polymerization. 3. Biological Evaluation, Structure-Activity Relationships and Molecular Modeling Studies. (n.d.). CIB (CSIC). Retrieved from [Link]

-

Synthesis, characterization, and SAR studies of new (1H-indol-3-yl)alkyl-3-(1H-indol-3-yl)propanamide derivatives as possible antimicrobial and antitubercular agents. (n.d.). ResearchGate. Retrieved from [Link]

-

Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. (n.d.). ACS Publications. Retrieved from [Link]

-

Synthesis, Antiproliferative Effect, and Topoisomerase II Inhibitory Activity of 3-Methyl-2-phenyl-1H-indoles. (2020). ACS Publications. Retrieved from [Link]

-

(PDF) INDOLE DERIVATIVES AS POTENTIAL ANTICANCER AGENTS: A REVIEW. (n.d.). ResearchGate. Retrieved from [Link]

-

New cytotoxic indole derivatives with anti-FADU potential produced by the endophytic fungus Penicillium oxalicum 2021CDF-3. (2024). Frontiers. Retrieved from [Link]

-

Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators. (2023). MDPI. Retrieved from [Link]

-

In vitro and in vivo evaluation of anti-inflammatory activities of ethanol extract from Lom-Am-Ma-Pruek remedy for pain relief. (2024). NIH. Retrieved from [Link]

-

Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. (n.d.). NIH. Retrieved from [Link]

-

Design, Synthesis, and Antiproliferative Activity of Novel Indole/1,2,4-Triazole Hybrids as Tubulin Polymerization Inhibitors. (2024). MDPI. Retrieved from [Link]

-

Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. (2023). ACS Publications. Retrieved from [Link]

-

In Silico Studies of Indole Derivatives as Antibacterial Agents. (2023). Semantic Scholar. Retrieved from [Link]

-

Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. (2022). PubMed Central. Retrieved from [Link]

-

Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms. (2020). PubMed Central. Retrieved from [Link]

-

Cytotoxicity and DNA Topoisomerase Inhibitory Activity of Benz[f]indole-4,9-dione Analogs. (n.d.). J-STAGE. Retrieved from [Link]

-

Development of Novel Indole and Coumarin Derivatives as Antibacterial Agents That Target Histidine Kinase in S. aureus. (2023). MDPI. Retrieved from [Link]

-

In vivo analgesic and anti-inflammatory properties of the aqueous extract of Pistacia atlantica Desf. from Morocco. (n.d.). Journal of Ayurvedic and Herbal Medicine. Retrieved from [Link]

-

Synthesis, Crystal Structure, Antitumor, and Antimicrobial Activity of Novel Copper(II) Complexes with a Coumarin Derivative Containing a Histamine Substituent. (2024). MDPI. Retrieved from [Link]

-

Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives. (2023). MDPI. Retrieved from [Link]

-

The IC50 curve of compounds 3e, 3q and Indomethacin for 22Rv1 cell line. (n.d.). ResearchGate. Retrieved from [Link]

-

Substituted indole derivatives as antifungal agents: design, synthesis, in vitro and in silico evaluations. (2025). PubMed. Retrieved from [Link]

-

Anti-Inflammatory Effect of Izalpinin Derived from Chromolaena leivensis: λ-Carrageenan-Induced Paw Edema and In Silico Model. (2023). PubMed Central. Retrieved from [Link]

-

Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. (2023). ACS Publications. Retrieved from [Link]

-

Determination of IC50 values of anticancer drugs on cells by D2O – single cell Raman spectroscopy. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

Sources

- 1. Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives [scirp.org]

- 2. researchgate.net [researchgate.net]

- 3. In Silico Studies of Indole Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ajchem-a.com [ajchem-a.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis, Antiproliferative Effect, and Topoisomerase II Inhibitory Activity of 3-Methyl-2-phenyl-1H-indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In vitro antimicrobial activity and the mode of action of indole-3-carbinol against human pathogenic microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

The Discovery, Synthesis, and Characterization of 3-Ethyl-1H-Indole: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of 3-ethyl-1H-indole, a significant heterocyclic compound within the vast family of indole derivatives. Addressed to researchers, scientists, and professionals in drug development, this document delves into the historical context of its parent scaffold, details robust synthetic protocols for its preparation, provides a thorough characterization profile, and explores the biological significance of the 3-ethyl substitution. By synthesizing foundational knowledge with detailed, actionable methodologies, this guide serves as an in-depth resource for the scientific community engaged in the exploration and application of substituted indoles.

Introduction: The Indole Scaffold and the Significance of C3-Alkylation

The indole nucleus, a bicyclic aromatic heterocycle composed of a fused benzene and pyrrole ring, is a cornerstone of medicinal chemistry and natural product science.[1] This "privileged scaffold" is integral to the structure of the essential amino acid tryptophan, the neurotransmitter serotonin, and a multitude of pharmacologically active agents.[2][3] The reactivity of the indole ring, particularly at the C3 position, has been extensively leveraged to generate a diverse array of functionalized molecules with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][4]

The introduction of small alkyl groups at the C3 position, such as in 3-ethyl-1H-indole, can significantly influence the molecule's steric and electronic properties, thereby modulating its interaction with biological targets. While the specific discovery of 3-ethyl-1H-indole is not prominently documented as a singular event, its existence is a direct consequence of the development of powerful synthetic methodologies for indole functionalization. The historical journey begins with the foundational work on the parent indole molecule and the seminal Fischer indole synthesis, which opened the door to a vast library of C3-substituted indoles.

Historical Context: From Indigo to Alkylated Indoles

The story of indole chemistry began with the investigation of the dye indigo. In 1866, Adolf von Baeyer first synthesized the parent indole by reducing oxindole with zinc dust.[5] However, it was the discovery of the Fischer indole synthesis by Emil Fischer in 1883 that revolutionized the field, providing a versatile method for preparing a wide range of substituted indoles from arylhydrazines and carbonyl compounds.[6] This reaction remains a cornerstone of indole synthesis to this day.

The closest C3-alkylated relative with a detailed discovery narrative is 3-methylindole, commonly known as skatole. Discovered in 1877 by the German physician Ludwig Brieger as a component of fecal matter, skatole's journey from a malodorous compound to a molecule of interest in fragrance and signaling is well-documented.[5] The synthesis of 3-ethyl-1H-indole and other C3-alkylated indoles followed the refinement and application of synthetic methods like the Fischer synthesis to different carbonyl precursors.

Synthetic Methodologies for 3-Ethyl-1H-Indole

The synthesis of 3-ethyl-1H-indole can be approached through several reliable methods. This guide details two distinct and validated protocols: the classical Fischer indole synthesis and a more modern approach involving a silyl-protected intermediate.

Fischer Indole Synthesis

The Fischer indole synthesis provides a direct and cost-effective route to 3-ethyl-1H-indole from readily available starting materials. The overall transformation involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from phenylhydrazine and an appropriate carbonyl compound, in this case, 2-butanone (or butanal, which readily tautomerizes).[7]

Reaction Scheme:

Sources

- 1. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 2. "Vibrational Spectroscopy of Isotopically Labeled Indoles and Electron " by Senghane Dominique Dieng [digitalcommons.montclair.edu]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Study of Mass Spectra of Some Indole Derivatives [scirp.org]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to Quantum Chemical Calculations for 3-Ethyl-1H-Indole: A Senior Application Scientist's Perspective

Introduction: The Predictive Power of Computational Chemistry in Drug Discovery

In the landscape of modern drug development and materials science, the ability to predict molecular properties with high accuracy before engaging in costly and time-consuming synthesis is a game-changer. Quantum chemical calculations provide a powerful lens through which we can understand and anticipate the behavior of molecules at the electronic level. The indole scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds.[1][2] Its derivatives, such as 3-ethyl-1H-indole, are of significant interest for their potential therapeutic applications.[1]

This guide offers a comprehensive, in-depth exploration of the quantum chemical calculations for 3-ethyl-1H-indole. We will move beyond a simple recitation of steps, delving into the rationale behind the selection of computational methods and the interpretation of the results. This document is designed for researchers, scientists, and drug development professionals who seek to leverage computational tools to accelerate their research.

Theoretical Foundations: Choosing the Right Tools for the Job

The selection of an appropriate theoretical method is paramount for obtaining meaningful results. The choice is often a balance between computational cost and accuracy. For a molecule like 3-ethyl-1H-indole, a substituted aromatic heterocycle, we have several robust options.

Density Functional Theory (DFT): The Workhorse of Computational Chemistry

Density Functional Theory (DFT) has become the most widely used quantum chemical method due to its excellent balance of accuracy and computational efficiency.[3][4] Instead of calculating the complex many-electron wavefunction, DFT determines the electronic energy based on the electron density.[4]

For organic molecules like 3-ethyl-1H-indole, hybrid functionals, which mix a portion of exact Hartree-Fock exchange with a DFT exchange-correlation functional, have proven to be highly effective. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a popular and well-validated choice for a wide range of organic systems and is known to provide good geometric and electronic properties.[5][6]

Hartree-Fock (HF) and Post-Hartree-Fock Methods: The Gold Standard and Beyond

The Hartree-Fock (HF) method is a fundamental ab initio approach that approximates the many-electron wavefunction as a single Slater determinant.[7][8] While computationally less expensive than more advanced methods, HF neglects electron correlation, which can be a significant drawback for accurate energy predictions.[9][10]

Post-Hartree-Fock methods build upon the HF solution to include electron correlation.[9][10] Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster theory (e.g., CCSD(T)) offer higher accuracy but come with a substantially greater computational cost.[7][10] For a molecule of this size, DFT with a suitable functional and basis set will generally provide a sufficiently accurate description for many properties of interest.

Basis Sets: The Building Blocks of Molecular Orbitals

A basis set is a set of mathematical functions used to construct the molecular orbitals.[11] The choice of basis set directly impacts the accuracy of the calculation. Pople-style basis sets are widely used for their efficiency. For 3-ethyl-1H-indole, the 6-311++G(d,p) basis set is a robust choice.[12] Let's break down what this notation means:

-

6-311 : This indicates a triple-zeta split-valence basis set, providing a more flexible description of the valence electrons.[11]

-

++G : These are diffuse functions added to both heavy atoms and hydrogen atoms. They are crucial for describing anions and systems with lone pairs or non-covalent interactions.

-

(d,p) : These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). They allow for more flexibility in the shape of the atomic orbitals, which is important for accurately describing chemical bonds.[11]

The Computational Workflow: A Step-by-Step Guide

The following protocol outlines the key steps for performing a comprehensive quantum chemical analysis of 3-ethyl-1H-indole. This workflow is designed to be self-validating, ensuring the reliability of the obtained results.

Step 1: Geometry Optimization

The first and most crucial step is to find the minimum energy structure of the molecule.[13] This is achieved through a process called geometry optimization.[14][15] The optimization algorithm systematically adjusts the positions of the atoms until a stationary point on the potential energy surface is located.[16]

Experimental Protocol: Geometry Optimization

-

Input Structure Generation:

-

Draw the 3D structure of 3-ethyl-1H-indole using a molecular editor such as Avogadro or GaussView.

-

Perform an initial, quick geometry cleanup using a force field (e.g., MMFF94) to obtain a reasonable starting geometry.[14]

-

-

Input File Preparation (Gaussian Example):

-

%nprocshared and %mem specify the computational resources.

-

%chk defines the checkpoint file for storing the results.

-

#p is the route section:

-

B3LYP/6-311++G(d,p) specifies the level of theory and basis set.

-

Opt requests a geometry optimization.

-

Freq requests a frequency calculation to be performed after the optimization.

-

-

The title section provides a description of the calculation.

-

0 1 represents the charge (0) and spin multiplicity (singlet).

-

-

Execution and Convergence Check:

-

Run the calculation using a quantum chemistry software package like Gaussian, ORCA, or PySCF.[17]

-

Monitor the convergence criteria (forces and displacements) to ensure the optimization completes successfully.

-

Step 2: Frequency Analysis - Confirming a True Minimum